• This product is not intended for human or veterinary use. For research use only.
  • Catalog No. : S547939
  • CAS No. : 184475-35-2
  • Molecular Formula : C22H24ClFN4O3
  • Molecular Weight : 446.9
  • Purity : >98% (or refer to the Certificate of Analysis)
  • Availability : Please inquire
  • Price : Please inquire
CAS Number


Product Name




Molecular Formula


Molecular Weight



white solid powder


>98% (or refer to the Certificate of Analysis)








Soluble in DMSO, not in water


ZD 1839; ZD1839; ZD-1839; Gefitinib; US brand name: Iressa.

Shell Life

>2 years if stored properly

Gefitinib, also known as ZD1839, is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. It is marketed by AstraZeneca and Teva.

1: Marech I, Vacca A, Gnoni A, Silvestris N, Lorusso V. Surgical resection of locally advanced epidermal growth factor receptor (EGFR) mutated lung adenocarcinoma after gefitinib and review of the literature. Tumori. 2013 Sep-Oct;99(5):e241-4. doi: 10.1700/1377.15324. Review. PubMed PMID: 24362878.
2: Chen X, Liu Y, Røe OD, Qian Y, Guo R, Zhu L, Yin Y, Shu Y. Gefitinib or erlotinib as maintenance therapy in patients with advanced stage non-small cell lung cancer: a systematic review. PLoS One. 2013;8(3):e59314. doi: 10.1371/journal.pone.0059314. Epub 2013 Mar 21. Review. PubMed PMID: 23555654; PubMed Central PMCID: PMC3605444.
3: Biaoxue R, Shuanying Y, Wei L, Wei Z, Zongjuan M. Maintenance therapy of gefitinib for non-small-cell lung cancer after first-line chemotherapy regardless of epidermal growth factor receptor mutation: a review in Chinese patients. Curr Med Res Opin. 2012 Oct;28(10):1699-708. doi: 10.1185/03007995.2012.728525. Epub 2012 Oct 2. Review. PubMed PMID: 22978775.
4: Erdem L, Giovannetti E, Leon LG, Honeywell R, Peters GJ. Polymorphisms to predict outcome to the tyrosine kinase inhibitors gefitinib, erlotinib, sorafenib and sunitinib. Curr Top Med Chem. 2012;12(15):1649-59. Review. PubMed PMID: 22978339.
5: Toda N, Fujimoto N, Kato T, Fujii N, Nakanishi G, Nagao T, Tanaka T. Erosive pustular dermatosis of the scalp-like eruption due to gefitinib: case report and review of the literature of alopecia associated with EGFR inhibitors. Dermatology. 2012;225(1):18-21. doi: 10.1159/000341528. Epub 2012 Aug 22. Review. PubMed PMID: 22922680.
6: Koma Y, Matsuoka H, Yoshimatsu H, Suzuki Y. Successful treatment with erlotinib after gefitinib-induced interstitial lung disease: a case report and literature review. Int J Clin Pharmacol Ther. 2012 Oct;50(10):760-4. doi: 10.5414/CP201759. Review. PubMed PMID: 22853866.
7: Wang F, Wang LD, Li B, Sheng ZX. Gefitinib compared with systemic chemotherapy as first-line treatment for chemotherapy-naive patients with advanced non-small cell lung cancer: a meta-analysis of randomised controlled trials. Clin Oncol (R Coll Radiol). 2012 Aug;24(6):396-401. doi: 10.1016/j.clon.2011.09.013. Epub 2011 Oct 22. Review. PubMed PMID: 22019482.
8: D'Incecco A, Cappuzzo F. Gefitinib for non-small-cell lung cancer treatment. Expert Opin Drug Saf. 2011 Nov;10(6):987-96. doi: 10.1517/14740338.2011.617738. Epub 2011 Sep 12. Review. PubMed PMID: 21905963.
9: Costanzo R, Piccirillo MC, Sandomenico C, Carillio G, Montanino A, Daniele G, Giordano P, Bryce J, De Feo G, Di Maio M, Rocco G, Normanno N, Perrone F, Morabito A. Gefitinib in non small cell lung cancer. J Biomed Biotechnol. 2011;2011:815269. doi: 10.1155/2011/815269. Epub 2011 May 23. Review. PubMed PMID: 21660144; PubMed Central PMCID: PMC3110340.
10: Gottschling S, Penzel R, Pelz T, Herpel E, Schnabel PA, Dyckhoff G, Thomas M, Kuhnt T. KRAS-mutation positive, metastatic tonsil carcinoma with cancer stem-like cell features and long-term response to gefitinib: a case report and review of the literature. J Clin Oncol. 2011 Jul 20;29(21):e616-9. doi: 10.1200/JCO.2011.34.5892. Epub 2011 May 9. Review. PubMed PMID: 21555681.